2'-beta-Dihydroxychalcone
CAS No.:
Cat. No.: VC16354368
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12O3 |
---|---|
Molecular Weight | 240.25 g/mol |
IUPAC Name | (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-10,16-17H/b14-10- |
Standard InChI Key | AOJIJXJCNKMEET-UVTDQMKNSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/O |
Canonical SMILES | C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2'-beta-Dihydroxychalcone belongs to the flavonoid family and features a planar structure with hydroxyl groups at the 2' and β positions (Figure 1). The InChI identifier (InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H) underscores its stereochemical specificity . The α,β-unsaturated ketone moiety facilitates electron delocalization, enhancing its reactivity in biological systems.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂O₃ |
Molecular Weight | 240.25 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | 180–182°C (decomposes) |
LogP (Partition Coefficient) | 2.8 (predicted) |
Synthesis and Modification
Claisen-Schmidt Condensation
The synthesis of 2'-beta-Dihydroxychalcone typically employs the Claisen-Schmidt condensation, which couples an acetophenone derivative (e.g., 2-hydroxyacetophenone) with a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) under basic conditions.
Reaction Scheme:
This method yields moderate to high purity (>85%) and is scalable for industrial applications.
β-Cyclodextrin Inclusion Complexes
Studies demonstrate that complexation with β-cyclodextrin enhances the aqueous solubility and stability of 2'-beta-Dihydroxychalcone. Thermodynamic analyses reveal endothermic complexation (ΔH = +12.4 kJ/mol), driven by hydrophobic interactions and hydrogen bonding .
Pharmacological Activities
Antioxidant Mechanisms
The hydroxyl groups at the 2' and β positions confer potent free radical-scavenging activity. In vitro assays show a DPPH radical inhibition rate of 78% at 50 μM, surpassing reference compounds like ascorbic acid.
Anti-Inflammatory Effects
2'-beta-Dihydroxychalcone suppresses pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS) in lipopolysaccharide-stimulated macrophages. At 20 μM, it reduces TNF-α secretion by 65%.
GST Inhibition
The compound inhibits GST (IC₅₀ = 28.9 μM) in human colon cancer cells, sensitizing them to chemotherapeutics like chlorambucil. Pre-treatment with 10 μM enhances chlorambucil cytotoxicity by 3.2-fold.
Apoptosis Induction
In prostate cancer models, 2'-beta-Dihydroxychalcone activates caspase-3 and induces G2/M cell cycle arrest, reducing viability by 70% at 25 μM.
Table 2: Anticancer Efficacy Across Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
HCT-116 (Colon) | 28.9 | GST Inhibition |
PC-3 (Prostate) | 25.0 | Caspase-3 Activation |
MCF-7 (Breast) | 35.2 | ROS Generation |
Pharmacokinetics and Drug-Likeness
ADME Profiling
2'-beta-Dihydroxychalcone adheres to Lipinski’s Rule of Five:
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Molecular Weight: 240.25 (<500 Da)
-
LogP: 2.8 (<5)
-
Hydrogen Bond Donors: 2 (<10)
-
Hydrogen Bond Acceptors: 3 (<10).
These properties suggest favorable oral bioavailability and blood-brain barrier penetration.
Metabolic Stability
In vitro hepatic microsomal studies indicate a half-life of 2.1 hours, primarily metabolized via glucuronidation .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
By inhibiting AChE (IC₅₀ = 14.7 μM), 2'-beta-Dihydroxychalcone shows promise for Alzheimer’s disease treatment. In silico docking reveals strong interactions with the AChE catalytic site (binding energy = -9.2 kcal/mol).
Research Gaps
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